molecular formula C4H10ClNO3 B1377151 3-Amino-2-methoxypropanoic acid hydrochloride CAS No. 1427379-00-7

3-Amino-2-methoxypropanoic acid hydrochloride

Cat. No. B1377151
CAS RN: 1427379-00-7
M. Wt: 155.58 g/mol
InChI Key: CUAOFORMZOQXFC-UHFFFAOYSA-N
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Description

3-Amino-2-methoxypropanoic acid hydrochloride is a chemical compound with the molecular weight of 155.58 . It is used extensively in scientific research, with applications ranging from drug synthesis to understanding molecular interactions.


Molecular Structure Analysis

The InChI code for 3-Amino-2-methoxypropanoic acid hydrochloride is 1S/C4H9NO3.ClH/c1-8-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H . This code represents the molecular structure of the compound. The compound has a molecular weight of 155.58 .


Physical And Chemical Properties Analysis

3-Amino-2-methoxypropanoic acid hydrochloride is a powder at room temperature . The compound has a molecular weight of 155.58 .

Scientific Research Applications

Polyphenolic Compounds and Their Biological Activities

Polyphenolic compounds, such as Chlorogenic Acid (CGA), have garnered significant attention for their diverse biological and pharmacological effects. CGA, for instance, demonstrates antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and acts as a free radicals scavenger and a central nervous system (CNS) stimulator. Its speculated roles in lipid and glucose metabolism regulation suggest potential therapeutic applications for disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Hydroxyproline Analysis

Research on hydroxyproline analysis underscores the importance of developing sensitive and reliable methods for analyzing amino acids and their derivatives, which could be relevant for understanding the metabolic pathways and biological roles of compounds like 3-Amino-2-methoxypropanoic acid hydrochloride (Stegemann & Stalder, 1967).

Highly Branched Polymers Based on Poly(amino acid)s

Polymers consisting of amino acid building blocks, including those with branched structures like dendrimers, dendrigrafts, and hyperbranched polymers, are explored for biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. These polymers find applications as delivery vehicles for genes and drugs and as antiviral compounds, showcasing the potential biomedical relevance of amino acid-based compounds (Thompson & Scholz, 2021).

Methionine Dependency in Cancer

The phenomenon of methionine dependency in cancer, where certain cancer cells rely on methionine for survival and proliferation, highlights the potential for dietary and enzymatic strategies (e.g., methioninase) to control cancer growth. This research area underscores the importance of amino acids and their metabolism in cancer biology and treatment strategies (Cavuoto & Fenech, 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

3-amino-2-methoxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-8-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAOFORMZOQXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methoxypropanoic acid hydrochloride

CAS RN

1427379-00-7
Record name 3-amino-2-methoxypropanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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